N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide
Description
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide is a synthetic benzofuran derivative characterized by a fused benzofuran core substituted with a 4-chlorobenzoyl group at position 2, a methyl group at position 3, and a furan-2-carboxamide moiety at position 4. Its IUPAC name reflects these substituents, and its molecular formula is inferred as C22H15ClN2O4 (exact mass: 406.08 g/mol).
Key features include:
- Benzofuran core: Provides a planar aromatic system conducive to π-π stacking interactions.
- 4-Chlorobenzoyl group: Enhances lipophilicity and may influence target binding via halogen bonding.
- Furan-2-carboxamide: Introduces hydrogen-bonding capabilities through the amide and furan oxygen atoms.
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO4/c1-12-16-9-8-15(23-21(25)17-3-2-10-26-17)11-18(16)27-20(12)19(24)13-4-6-14(22)7-5-13/h2-11H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPYZOLAGSYOBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the chlorobenzoyl group and the furan-2-carboxamide moiety. Key steps in the synthesis may include Friedel-Crafts acylation, nucleophilic substitution, and amide bond formation. Reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) for acylation reactions and reagents like thionyl chloride (SOCl2) for the formation of acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like recrystallization and chromatography are crucial to obtaining the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzofuran or chlorobenzoyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran core may yield benzofuranones, while reduction of the chlorobenzoyl group can produce chlorobenzyl alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the benzofuran or chlorobenzoyl moieties.
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it may inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Benzofuran Derivatives
The following table summarizes structurally related benzofuran-based compounds and their key substituents:
Substituent Effects on Bioactivity
- Chlorobenzoyl vs. Fluorophenyl : The 4-chlorobenzoyl group in the target compound may improve metabolic stability compared to fluorophenyl substituents (e.g., in and ), which are often used to enhance electronegativity and membrane permeability .
- Furan-2-carboxamide vs.
- Boronic Acid Additions : The benzoxaborole derivative in incorporates a boronic acid, which can form reversible covalent bonds with biological targets (e.g., proteasome inhibitors or β-lactamase antagonists) .
Biological Activity
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide, a compound with the CAS Number 923165-19-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H14ClNO4 |
| Molecular Weight | 367.79 g/mol |
| CAS Number | 923165-19-9 |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the benzofuran core and the chlorobenzoyl group is crucial for binding to these targets, potentially leading to inhibition or modulation of their activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains:
- E. coli
- B. subtilis
In a comparative study, derivatives showed minimum inhibitory concentration (MIC) values comparable to standard antibiotics, suggesting potential therapeutic applications in treating bacterial infections .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Preliminary data suggest that modifications in the benzofuran structure can enhance AChE inhibitory activity. For instance, derivatives with electron-donating groups exhibited improved potency, indicating that structural optimization could yield more effective inhibitors .
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluated various benzofuran derivatives for their antibacterial properties. Among these, compounds similar to this compound demonstrated promising results against E. coli and B. subtilis, with MIC values ranging from 1.25 µg/mL to 5 µg/mL .
- AChE Inhibition : Research focused on the AChE inhibitory effects of benzofuran derivatives revealed that certain modifications led to significant increases in potency. For example, a compound structurally related to this compound exhibited an IC50 value of 0.55 µM, indicating strong inhibitory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
